molecular formula C7H5BrO2 B156896 3-Bromobenzoic acid CAS No. 585-76-2

3-Bromobenzoic acid

Cat. No.: B156896
CAS No.: 585-76-2
M. Wt: 201.02 g/mol
InChI Key: VOIZNVUXCQLQHS-UHFFFAOYSA-N
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Description

3-Bromobenzoic acid is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzoic acid where a bromine atom is substituted at the meta position of the benzene ring. This compound is known for its applications in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzoic acid can be synthesized from 3-bromotoluene through an oxidation process. The typical procedure involves mixing 3-bromotoluene with potassium hydroxide and water, followed by heating to boiling. Potassium permanganate is then added slowly, and the mixture is refluxed for about four hours. After the reaction, the mixture is acidified, and the crude product is filtered. The crude product is then dissolved in ethanol with ammonia water, acidified with hydrochloric acid, filtered, and washed with water to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Oxidation Reactions: The compound can undergo further oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • **Oxidation Re

Properties

IUPAC Name

3-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VOIZNVUXCQLQHS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5BrO2
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DSSTOX Substance ID

DTXSID8060408
Record name m-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 3-Bromobenzoic acid
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CAS No.

585-76-2
Record name 3-Bromobenzoic acid
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Synthesis routes and methods

Procedure details

Piperidine (100 μL, 1.01 mmol) was added to a suspension of 3,4-bis(difluoromethoxy)benzaldehyde (240 mg, 1.01 mmol) and 2-[(carboxyacetyl)amino]-5-bromobenzoic acid (277 mg, 0.92 mmol) in toluene (5.0 mL). The reaction flask was fitted with a Dean-Stark apparatus and heated to reflux for 30 min. The reaction was then cooled to rt and the resulting suspension was filtered and washed with toluene. The piperidinium salt was dissolved in MeOH (5 mL) and water (2 mL) and the solution was acidified with 50% aqueous AcOH. The crude product was collected by filtration and recrystallised from EtOH/water and filtered to afford (E)-2-[[3,4-bis(difluoromethoxy)phenyl)-1-oxo-2-propenyl]amino]-5-bromobenzoic acid (198 mg, 45%) as a colourless crystalline solid; mp 223-226° C.; δH (400 MHz, DMSO-d6) 6.96 (d, J=15.6 Hz, 1H, CH═CHCO), 7.26 (t, J=73 Hz, 1H, OCHF2), 7.27 (t, J=73 Hz, 1H, OCHF2), 7.38 (d, J5′,6′=8.0 Hz, 1H, H5′), 7.61 (d, J=15.6 Hz, 1H, CH═CHCO), 7.68 (dd, J5′,6′=8.0, J2′,6′=1.6 Hz, 1H, H6′), 7.78 (d, J2′,6′=1.6 Hz, 1H, H2′), 7.80 (dd, J3,4=9.2, J4,6=2.8 Hz, 1H, H4), 8.08 (d, J4,6=2.8 Hz, 1H, H6), 8.55 (d, J3,4=9.2 Hz, 1H, H3), 11.28 (s, 1H, NH); δC (100 MHz, DMSO-d6) 116.3 (t, J=259 Hz), 116.5 (t, J=259 Hz), 116.5, 119.3, 120.1, 120.8, 122.6, 123.5, 126.7, 132.7, 133.2, 136.4, 139.7, 139.8, 141.9, 142.8, 163.6, 168.0; HRMS (ESL) calculated for C18H12BrF4NO5 [M-H ]− 475.9751, found 475.9752; νmax 1102, 1152, 1509, 1595, 1673, 1694, 3128 cm−1.
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
2-[(carboxyacetyl)amino]-5-bromobenzoic acid
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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